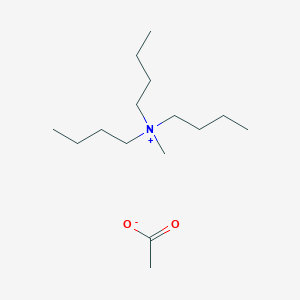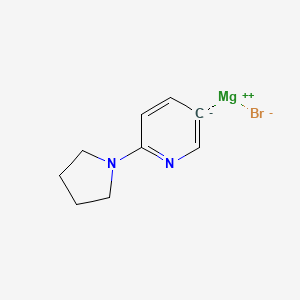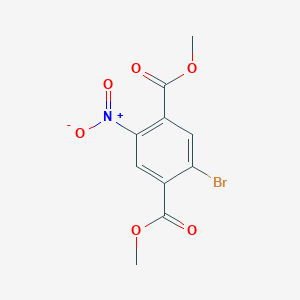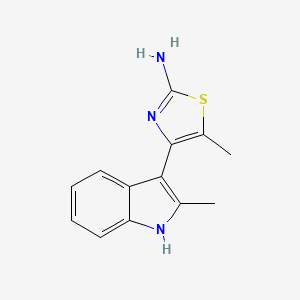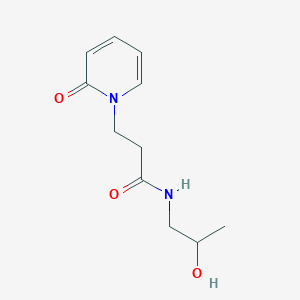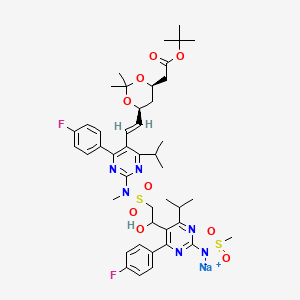
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique cyclopentane ring structure substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions.
Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with various biological targets. The methylthio group may also play a role in modulating the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-Amino-1-(methylthio)cyclopentane-1-carboxylic acid: Similar structure but lacks the Boc protection.
(3R)-3-((tert-Butoxycarbonyl)amino)-1-cyclopentane-1-carboxylic acid: Similar structure but lacks the methylthio group.
Uniqueness
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the methylthio group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in synthetic organic chemistry and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C12H21NO4S |
|---|---|
Poids moléculaire |
275.37 g/mol |
Nom IUPAC |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-methylsulfanylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4S/c1-11(2,3)17-10(16)13-8-5-6-12(7-8,18-4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12?/m1/s1 |
Clé InChI |
GXMXFAZUUVNSDG-SZSXPDSJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCC(C1)(C(=O)O)SC |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(C1)(C(=O)O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


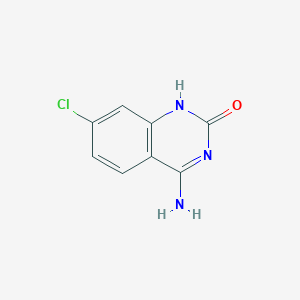
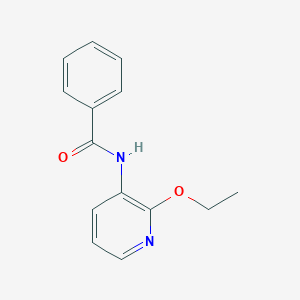

![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)



